molecular formula C14H16N4O3S B4760451 N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide

Cat. No.: B4760451
M. Wt: 320.37 g/mol
InChI Key: OUNRBLHXLAQSBN-UHFFFAOYSA-N
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Description

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Properties

IUPAC Name

3-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-8(2)6-12-16-17-14(22-12)15-13(19)10-4-5-11(18(20)21)9(3)7-10/h4-5,7-8H,6H2,1-3H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNRBLHXLAQSBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=NN=C(S2)CC(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide typically involves the reaction of 5-isobutyl-1,3,4-thiadiazole-2-amine with 3-methyl-4-nitrobenzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Reduction: The major product would be N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-aminobenzamide.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.

Scientific Research Applications

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, disrupting normal cellular functions and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-isobutyl-1,3,4-thiadiazol-2-yl)methanesulfonamide
  • N-(5-isobutyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Uniqueness

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the benzamide moiety differentiates it from other thiadiazole derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide
Reactant of Route 2
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N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide

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